3-(Furan-2-yl)propionyl chloride
Description
3-(Furan-2-yl)propionyl chloride (C₇H₇ClO₂, molecular weight 158.58 g/mol) is an acyl chloride derivative featuring a furan heterocycle at the β-position of the propionyl group. Its synthesis typically involves reacting 3-(furan-2-yl)propionic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions, often catalyzed by dimethylformamide (DMF) . The furan ring contributes electron-rich aromaticity, influencing the compound’s reactivity in nucleophilic acyl substitution reactions, such as condensations with amines or alcohols to form amides or esters, respectively. Applications span pharmaceutical intermediates, polymer chemistry, and agrochemical synthesis .
Properties
Molecular Formula |
C7H7ClO2 |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
3-(furan-2-yl)propanoyl chloride |
InChI |
InChI=1S/C7H7ClO2/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2 |
InChI Key |
RMQOGCNSTCDXOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physical Properties
The table below compares 3-(Furan-2-yl)propionyl chloride with key analogs, highlighting structural differences and their implications:
Key Observations:
- Electron-Donating Groups : The 4-methoxyphenyl analog (C₁₀H₁₁ClO₂) exhibits enhanced resonance stabilization, slowing hydrolysis compared to the furan derivative .
- Heteroatom Influence: The pyridine-substituted analog (C₈H₇ClNO) demonstrates increased solubility in polar solvents due to nitrogen’s lone-pair electrons, enabling applications in medicinal chemistry .
- Steric and Electronic Effects : The benzyloxy group in C₁₀H₁₁ClO₂ introduces steric bulk, reducing acylation efficiency in crowded reaction environments .
Reactivity in Acylation Reactions
- This compound reacts efficiently with amines (e.g., substituted anilines) under mild conditions (0–25°C, dichloromethane, triethylamine base) to yield amides with ~60% yields .
- 3-(Acetylthio)propionyl chloride (C₅H₇ClOS) forms stable thioester conjugates with pyrimidine derivatives, exhibiting conformational isomerism (~3:2 cis/trans ratio) due to sulfur’s polarizability .
- 3,3′-Dithiobispropionyl chloride (C₆H₈Cl₂O₂S₂) undergoes dimerization via disulfide bonds, enabling applications in crosslinked polymer networks .
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